
Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate is an organic compound with a complex structure that includes amino, nitro, and phenylformamido groups
Preparation Methods
The synthesis of ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate typically involves multi-step reactions. One common method includes the nitration of ethyl 3-amino-3-(phenylformamido)prop-2-enoate, followed by purification steps to isolate the desired product. Industrial production methods may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas, catalysts, and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The amino group can form hydrogen bonds with target proteins, affecting their function.
Comparison with Similar Compounds
Ethyl 3-amino-2-nitro-3-(phenylformamido)prop-2-enoate can be compared with similar compounds such as ethyl 3-amino-3-(phenylformamido)prop-2-enoate and ethyl 3-amino-2-nitro-3-(phenylamino)prop-2-enoate. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C12H13N3O5 |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
ethyl 3-amino-3-benzamido-2-nitroprop-2-enoate |
InChI |
InChI=1S/C12H13N3O5/c1-2-20-12(17)9(15(18)19)10(13)14-11(16)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,16) |
InChI Key |
IAZDSUQEXLMBTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(N)NC(=O)C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


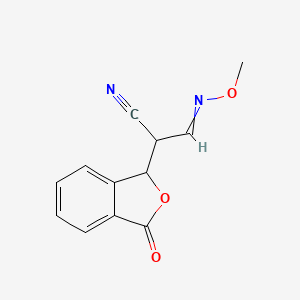
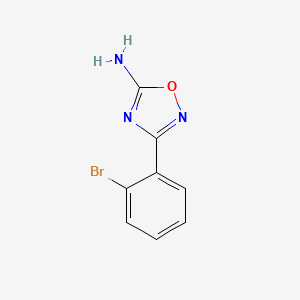
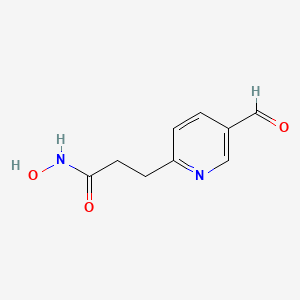
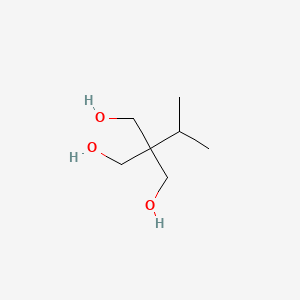
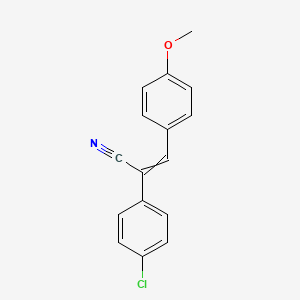
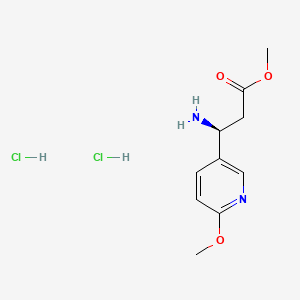
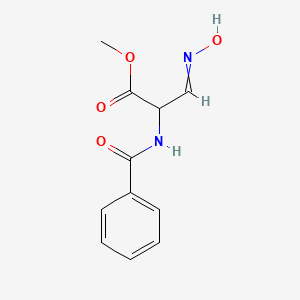
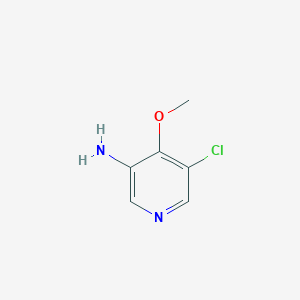
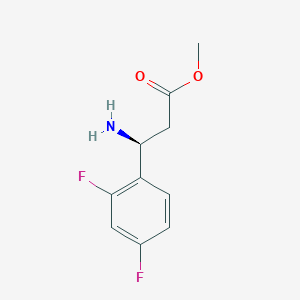
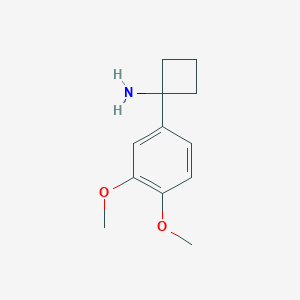
![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)
![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide](/img/structure/B11727091.png)
